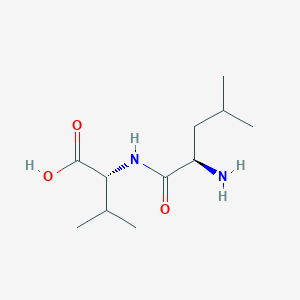

D-Leu-D-Val-OH

Description

Significance of Dipeptides Composed of D-Amino Acids in Biochemical and Pharmaceutical Studies

Dipeptides, the simplest peptide units, are recognized for their diverse biological activities and are attractive candidates for drug discovery due to their low molecular weight and structural simplicity. researchgate.netbachem.com Dipeptides composed of D-amino acids, such as D-Leu-D-Val-OH, possess unique properties that make them particularly significant in biochemical and pharmaceutical research. A primary advantage is their enhanced stability against enzymatic degradation. smolecule.comacs.org Most proteases are stereospecific for L-amino acids, rendering peptides containing D-amino acids more resistant to hydrolysis. biopharmaspec.comlifetein.com This increased proteolytic resistance can lead to a longer half-life in biological systems, a desirable trait for therapeutic agents. biopharmaspec.com

The incorporation of D-amino acids can also confer novel biological activities that are absent in their L-amino acid counterparts. asm.orgnih.gov For instance, certain D-amino acid-containing dipeptides have shown potential as antimicrobial agents, neuroprotective compounds, and modulators of metabolic pathways. smolecule.com The unique stereochemistry of D-dipeptides can lead to different receptor-binding affinities and specificities compared to L-dipeptides, opening avenues for the development of highly targeted therapeutics. mdpi.com Furthermore, some D-amino acid-containing dipeptides have been investigated for their roles in inhibiting biofilm formation, a critical aspect of many bacterial infections. mdpi.commdpi.com

Overview of D-Amino Acid Integration into Peptide Chemistry and Biological Systems

While L-amino acids are the primary building blocks of proteins synthesized by ribosomes, D-amino acids are found in nature and play crucial biological roles. biopharmaspec.comwikipedia.org They are significant components of bacterial cell walls, particularly in peptidoglycan, where they contribute to structural integrity and resistance to proteases. wikipedia.orgfrontiersin.orgnih.gov Bacteria are known to produce and release various D-amino acids, including D-leucine and D-valine, which can act as signaling molecules to regulate processes like cell wall remodeling and biofilm disassembly. nih.govfrontiersin.orgfrontiersin.org

In higher organisms, D-amino acids such as D-serine and D-aspartate function as neurotransmitters and are involved in hormonal regulation. wikipedia.orgfrontiersin.org The presence of D-amino acids is not limited to free forms; they are also incorporated into peptides and proteins through post-translational modifications or non-ribosomal peptide synthesis. mdpi.comoup.com

In the realm of peptide chemistry, the synthesis of peptides containing D-amino acids is a well-established strategy to create peptide mimetics with improved pharmacological properties. biopharmaspec.com The inclusion of D-amino acids can enhance peptide stability, and in some cases, is essential for biological activity. mdpi.com Enzymatic methods for the synthesis of D-amino acid-containing dipeptides are being explored as an alternative to chemical synthesis, offering the potential for more efficient and stereospecific production. asm.orgnih.govnih.govasm.org

Research Trajectories and Academic Focus on this compound

Research specifically focused on this compound is often situated within the broader context of understanding D-amino acid-containing peptides. Studies have investigated the synthesis and behavior of peptides containing D-leucine and D-valine residues. For instance, the synthesis of tripeptides like H-Phe-D-Val-Pro-OH has been used as a model to develop methods that prevent side reactions during solid-phase peptide synthesis. ub.edu

The incorporation behavior of D-leucine in the crystallization of L-valine has also been a subject of study, revealing that D-leucine is not incorporated into the L-valine crystal lattice due to unfavorable interaction energies. researchgate.net This highlights the stereospecific interactions that govern the assembly of these molecules.

Furthermore, the biological effects of individual D-amino acids, including D-leucine and D-valine, have been explored. For example, D-leucine has been shown to inhibit the proliferation of certain cancer cells. mdpi.com In studies on tumor-bearing rats, both D-leucine and D-valine were found to be effective in inhibiting tumor cell growth, with D-valine showing significantly higher efficiency. mdpi.com Lactic acid bacteria have been identified as producers of D-branched-chain amino acids, including D-leucine and D-valine. frontiersin.orgresearchgate.net

While direct and extensive research solely on the dipeptide this compound is not widely documented in publicly available literature, the foundational research on its constituent D-amino acids and the broader class of D-dipeptides provides a strong basis for its potential significance. The unique properties conferred by the D-configuration of both leucine (B10760876) and valine suggest that this compound could be a valuable compound for investigation in pharmaceutical development, particularly in areas requiring high metabolic stability and specific biological interactions.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid | N/A |

| Molecular Formula | C11H22N2O3 | N/A |

| Molecular Weight | 230.30 g/mol | N/A |

| CAS Number | 76248-09-4 | N/A |

Interactive Data Table: Research Areas Involving D-Leucine and D-Valine

| Research Area | Key Findings | References |

| Peptide Synthesis | Methods developed to incorporate D-Valine to prevent diketopiperazine formation. | ub.edu |

| Crystallography | D-Leucine does not incorporate into the L-Valine crystal lattice. | researchgate.net |

| Oncology | D-Leucine and D-Valine show inhibitory effects on tumor cell growth. | mdpi.commdpi.com |

| Microbiology | Lactic acid bacteria produce D-Leucine and D-Valine. | frontiersin.orgresearchgate.net |

| Biofilm Regulation | D-Leucine and D-Valine are involved in biofilm inhibition. | mdpi.commdpi.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

76248-09-4 |

|---|---|

Molecular Formula |

C11H22N2O3 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9-/m1/s1 |

InChI Key |

MDSUKZSLOATHMH-RKDXNWHRSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N[C@H](C(C)C)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of D Leu D Val Oh

Solid-Phase Peptide Synthesis (SPPS) Strategies for D-Dipeptides

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for creating peptides by sequentially adding amino acids to a growing chain anchored to an insoluble solid support. masterorganicchemistry.combachem.com This method simplifies purification by allowing easy removal of excess reagents and by-products through washing. bachem.com For the synthesis of D-dipeptides, specific considerations regarding protecting groups and cleavage conditions are crucial to maintain stereochemical integrity. jpt.com

Sequential Amino Acid Coupling Techniques

In SPPS, the peptide is assembled in a stepwise manner on a resin support. bachem.com The process involves a cycle of deprotection of the Nα-amino group of the resin-bound amino acid, followed by the coupling of the next Nα-protected amino acid. masterorganicchemistry.combachem.com This cycle is repeated until the desired peptide sequence is achieved. masterorganicchemistry.com

For the synthesis of a D-dipeptide like D-Leu-D-Val-OH, the process would typically start with the attachment of the C-terminal amino acid, D-Valine, to a suitable resin. Following this, the protecting group on the N-terminus of D-Valine is removed, and the subsequent amino acid, D-Leucine, is coupled to it. masterorganicchemistry.comrsc.org Common coupling reagents that facilitate the formation of the amide bond include carbodiimides like DIC (N,N'-diisopropylcarbodiimide) and uronium-based reagents such as HBTU and HATU. rsc.orgsigmaaldrich.compeptide.com The efficiency of each coupling step is critical and can be monitored using tests like the Kaiser test to ensure the reaction has gone to completion before proceeding to the next step. peptide.com

Protecting Group Chemistry in D-Dipeptide Synthesis (e.g., Fmoc, p-Nitrobenzyloxycarbonyl (pNZ))

The choice of protecting groups for the α-amino group is fundamental to the success of SPPS. scielo.br The most widely used strategy is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. masterorganicchemistry.comluxembourg-bio.com The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like DMF. masterorganicchemistry.comluxembourg-bio.com This mild deprotection condition is orthogonal to the acid-labile side-chain protecting groups and the resin linker, which are cleaved at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA). luxembourg-bio.comthermofisher.com

An alternative protecting group, the p-Nitrobenzyloxycarbonyl (pNZ) group, offers orthogonality to the Fmoc/tBu strategy. luxembourg-bio.comuv.es The pNZ group is stable to the basic conditions used for Fmoc removal and the acidic conditions for Boc removal, but it can be cleaved under neutral conditions, for instance, with SnCl2. luxembourg-bio.comub.edu This orthogonality is particularly useful in complex syntheses or to prevent side reactions like diketopiperazine (DKP) formation, which can be a significant issue in dipeptide synthesis. luxembourg-bio.comub.eduacs.org DKP formation is an intramolecular cyclization of the dipeptidyl-resin, leading to cleavage from the support and termination of the growing peptide chain. acs.org Using the pNZ group to protect the second amino acid can minimize this side reaction. luxembourg-bio.comub.edu

| Protecting Group | Abbreviation | Cleavage Condition | Key Features |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF | Base-labile; widely used in SPPS. masterorganicchemistry.comluxembourg-bio.com |

| p-Nitrobenzyloxycarbonyl | pNZ | SnCl₂ (neutral conditions) | Orthogonal to Fmoc and Boc; helps prevent diketopiperazine formation. luxembourg-bio.comub.edu |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Acid-labile; used in the older Boc/Bzl strategy. masterorganicchemistry.comscielo.br |

Cleavage and Purification Methodologies

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. thermofisher.com In the Fmoc/tBu strategy, this is typically achieved by treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA). luxembourg-bio.comsigmaaldrich.com The cleavage cocktail usually contains scavengers, such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), to quench reactive carbocations generated during the deprotection of side-chains, thereby preventing modification of sensitive amino acid residues like tryptophan, methionine, and cysteine. thermofisher.comsigmaaldrich.com

The choice of cleavage reagent and conditions depends on the specific amino acids in the peptide and the type of resin linker used. thermofisher.com For instance, peptides synthesized on a 2-chlorotrityl chloride resin can be cleaved under very mild acidic conditions, which allows for the synthesis of fully protected peptide fragments. rsc.orgscielo.br After cleavage, the crude peptide is precipitated from the cleavage mixture, typically with cold diethyl ether, and then collected by filtration or centrifugation. thermofisher.com

Purification of the crude peptide is most commonly performed using reverse-phase high-performance liquid chromatography (RP-HPLC). rsc.orggoogle.com This technique separates the desired peptide from deletion sequences, incompletely deprotected peptides, and other impurities based on hydrophobicity. The identity and purity of the final product are then confirmed using analytical techniques such as mass spectrometry (MS) and analytical HPLC. asm.orgdss.go.th

Solution-Phase Synthetic Approaches

Solution-phase peptide synthesis, while often more labor-intensive than SPPS due to the need for purification after each step, remains a valuable method, particularly for the large-scale synthesis of short peptides like dipeptides. orgsyn.orgthaiscience.info In this approach, the protected amino acids are coupled in a suitable organic solvent. wikipedia.org

A common strategy involves protecting the N-terminus of one amino acid and the C-terminus of the other (e.g., as a methyl or benzyl (B1604629) ester). wikipedia.org The two components are then coupled using a coupling agent. After the coupling reaction, the protecting groups are removed to yield the final dipeptide. wikipedia.org A sequential one-pot strategy has been developed where an N-protected amino acid is activated in situ with a reagent like N,N'-carbonyldiimidazole (CDI) to form a transient activated ester, which then reacts with the second amino acid. orgsyn.orgresearchgate.net This method offers high atom economy and proceeds under mild, neutral conditions without the need for an added base, which can help to minimize racemization. orgsyn.orgresearchgate.net

Chemoenzymatic Synthesis of this compound and Analogues

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to produce peptides. d-nb.infothieme-connect.com This approach is particularly attractive for the synthesis of D-amino acid-containing peptides because it can offer excellent stereocontrol and milder reaction conditions compared to purely chemical methods. asm.orgasm.org

One chemoenzymatic strategy utilizes the adenylation (A) domains of nonribosomal peptide synthetases (NRPSs). asm.orgasm.orgnih.gov These enzymes can activate specific amino acids, including D-isomers, by converting them into aminoacyl-adenylates. asm.orgnih.gov This activated species can then react with another amino acid (the nucleophile) to form a dipeptide. asm.org Researchers have successfully used A-domains from enzymes like tyrocidine synthetase (TycA-A) and bacitracin synthetase (BacB2-A) to synthesize a variety of D-amino acid-containing dipeptides, including DD-dipeptides. asm.orgasm.orgnih.gov This method avoids the need for extensive protecting group chemistry and can be performed in a one-pot procedure. asm.orgd-nb.info

| Enzyme/System | Mechanism | Products | Advantages |

| Adenylation Domains (e.g., TycA-A, BacB2-A) | Enzymatic activation of an amino acid to an aminoacyl-adenylate, followed by nucleophilic attack by a second amino acid. asm.orgnih.gov | Various LD, DL, and DD-dipeptides. asm.orgnih.gov | One-pot synthesis, high stereospecificity, avoids complex protection/deprotection steps. asm.orgd-nb.info |

| D-Stereospecific Amidohydrolase | Aminolysis reaction using aminoacyl derivatives as both acyl donors and acceptors. nih.gov | Diverse DL-configuration dipeptides. nih.gov | Preferential use of D-aminoacyl derivatives as donors and L-amino acids as acceptors. nih.gov |

Stereochemical Control and Purity Assessment in D-Dipeptide Synthesis

Maintaining the stereochemical integrity of the chiral centers in amino acids is paramount during peptide synthesis. jpt.comcore.ac.uk Racemization, the conversion of a chiral amino acid into an equal mixture of D and L enantiomers, can occur at various stages, particularly during the activation of the carboxylic acid for coupling. orgsyn.orgresearchgate.net

Several strategies are employed to minimize racemization. The use of certain coupling reagents, such as those based on benzotriazole (B28993) (e.g., HOBt, OxymaPure), can suppress this side reaction. rsc.orgorgsyn.org The choice of protecting group can also be influential; for example, urethane-based protecting groups like Fmoc and Boc are known to reduce the risk of racemization compared to other types. researchgate.net Furthermore, performing coupling reactions at lower temperatures can help preserve stereochemical purity.

Assessing the stereochemical purity of the final dipeptide is a critical quality control step. Chiral chromatography, particularly gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase, is a powerful tool for separating and quantifying the different stereoisomers (e.g., DD, DL, LD, LL). dss.go.th Another approach involves derivatizing the peptide with a chiral reagent (e.g., Marfey's reagent) to form diastereomers that can be separated by standard reverse-phase HPLC. capes.gov.br Advanced Edman degradation methods using fluorescent chiral reagents have also been developed to simultaneously determine the amino acid sequence and the D/L-configuration of each residue. dss.go.th

Post-Synthetic Modification and Derivatization Strategies

The strategic modification of peptides following their initial synthesis is a cornerstone of modern peptidomimetic and drug discovery research. For the dipeptide this compound, which possesses inherent stability against enzymatic degradation due to its D-amino acid composition, post-synthetic modifications offer a versatile platform to enhance or introduce novel physicochemical properties and biological activities. vulcanchem.comsmolecule.com These modifications can be broadly categorized into N-terminal, C-terminal, and side-chain alterations, as well as backbone modifications. The primary goals of such derivatization include modulating solubility, improving conformational stability, and enhancing interactions with biological targets. frontiersin.org

A common strategy involves the derivatization of the terminal amino or carboxyl groups. For instance, the N-terminus can be acylated or alkylated to introduce hydrophobic or other functional moieties. The C-terminus is often amidated to neutralize the negative charge, a modification known to be crucial for the biological activity of many peptides.

Side-chain modifications of the leucine (B10760876) and valine residues, while less common for these aliphatic amino acids, can be envisioned through advanced chemical methods. For example, late-stage C(sp³)–H activation presents a powerful tool for the arylation of aliphatic amino acid residues within a peptide sequence, offering a route to novel analogs. rsc.org

Furthermore, the peptide backbone itself can be altered, for instance, by N-methylation of the amide bond. This modification can restrict the conformational freedom of the peptide and improve its metabolic stability and cell permeability. mdpi.com

The exploration of these derivatization strategies is crucial for unlocking the full therapeutic and biotechnological potential of this compound and its analogs.

Interactive Data Table: Overview of Potential Derivatization Strategies for this compound

| Modification Site | Type of Modification | Potential Reagents/Methods | Purpose of Modification |

| N-Terminus | Acylation | Acyl chlorides, Anhydrides | Introduce specific functional groups, enhance hydrophobicity |

| Alkylation | Alkyl halides | Improve stability and pharmacokinetic properties | |

| C-Terminus | Amidation | HBTU, HATU | Neutralize charge, mimic native peptide structure, enhance activity |

| Esterification | Alcohols, Acid catalysis | Increase lipophilicity, create prodrugs | |

| Side-Chains (Leu, Val) | C(sp³)–H Arylation | Palladium catalysts, Aryl halides | Introduce aromatic moieties for novel interactions |

| Peptide Backbone | N-Methylation | CH₃I/NaH | Restrict conformation, improve metabolic stability and permeability |

Detailed Research Findings on Analogous Modifications

While specific research focusing exclusively on the post-synthetic modification of this compound is limited, a wealth of information can be drawn from studies on peptides containing D-leucine and D-valine residues, as well as general peptide derivatization techniques.

One of the most fundamental derivatization techniques for analytical purposes is the reaction of amino acids with chromophoric or fluorogenic reagents to facilitate their detection and separation. For example, o-phthalaldehyde (B127526) (OPA) in the presence of a thiol is a classic reagent for the derivatization of primary amines of amino acids, forming fluorescent isoindole adducts. rsc.org This method is instrumental in the chiral separation of amino acids by HPLC, allowing for the quantification of D- and L-enantiomers. rsc.org While this is an analytical technique, the underlying chemistry showcases the reactivity of the N-terminal amine, which can be exploited for synthetic modifications.

In the context of creating peptide analogs with enhanced biological activity, N-methylation of the peptide backbone is a well-established strategy. The synthesis of galaxamide and its analogs, for instance, involved the N-methylation of a D-leucine residue using methyl iodide and sodium hydride. mdpi.com This modification can significantly impact the conformation and biological activity of the resulting peptide.

Late-stage functionalization of peptides through C–H activation has emerged as a powerful strategy for creating structural diversity. Research has demonstrated the feasibility of palladium-catalyzed C(sp³)–H arylation of aliphatic amino acids like leucine and valine at the N-terminus of peptides. rsc.org This method allows for the direct introduction of aryl groups without the need for pre-functionalized amino acids, opening up avenues for creating novel this compound derivatives with potentially altered binding affinities or other properties.

Furthermore, the synthesis of complex natural product analogs often involves the incorporation of modified D-amino acids. For example, in the synthesis of viscosin (B1683834) analogs, a D-valine residue was incorporated into a growing peptide chain, which was subsequently acylated with a hydroxy fatty acid, demonstrating the compatibility of D-amino acids with complex, multi-step synthetic sequences involving post-synthetic-like modifications. google.com

Interactive Data Table: Research Findings on Relevant Peptide Modifications

| Research Area | Peptide/Amino Acid Studied | Modification/Derivatization | Reagents/Conditions | Key Findings | Reference |

| Analytical Derivatization | Valine enantiomers | Isoindole adduct formation | o-phthalaldehyde (OPA), Thiol | Enables enantiomeric separation and quantification by RP-HPLC. | rsc.org |

| Backbone Modification | Galaxamide analogs (containing D-Leu) | N-methylation | CH₃I, NaH in THF | Yielded N-methylated dipeptides, a key step in analog synthesis. | mdpi.com |

| Side-Chain Functionalization | Tri- and tetrapeptides with N-terminal aliphatic amino acids (Leu, Val) | C(sp³)–H Arylation | Pd(OAc)₂, Aryl iodides | Achieved site-selective arylation at the N-terminal residue. | rsc.org |

| Natural Product Analog Synthesis | Viscosin analogs (containing D-Val) | Acylation with hydroxy fatty acid | Pfp ester of 3-hydroxydecanoic acid | Successful incorporation of a complex acyl chain onto a D-amino acid-containing peptide. | google.com |

Stereochemical Influences on Peptide Structure and Function

Impact of D-Amino Acid Configuration on Peptide Conformation

The configuration of amino acids is a primary determinant of a peptide's secondary structure. Introducing D-amino acids into a sequence of L-amino acids can either stabilize specific conformations, such as turns, or disrupt established structures like helices. frontiersin.org

The incorporation of D-amino acids is a well-established strategy for inducing and stabilizing specific types of reverse turns, particularly β-turns, which are crucial elements in protein folding and structure. nih.govpsu.edu

Type II' β-Turns : D-amino acids, especially D-Proline, have a high propensity to adopt the positive backbone dihedral angles (φ) required for the i+1 position of a type II' β-turn. psu.eduoup.com This is because the constrained ring structure of D-Proline restricts its φ angle to approximately +60°, a conformation that is energetically unfavorable for most L-amino acids. psu.eduresearchgate.net This strong conformational preference makes D-Proline a powerful nucleating agent for β-turns. nih.govpsu.edu

β-Hairpin Nucleation : A stable β-turn can act as a template, initiating the formation of a β-hairpin, where two antiparallel β-strands are connected by the turn. nih.govpsu.edu The insertion of a D-Pro-Xxx sequence (where Xxx is any amino acid) is a successful method for designing synthetic β-hairpins. psu.edu Studies have demonstrated that the stabilizing effect of a single D-amino acid can be critical; in some cases, neither the hairpin nor the tertiary structure is observed in the equivalent all-L-amino acid peptide. nih.gov Further research has shown that other D-amino acids can also promote turn formation, with NMR studies indicating that an N-acetylated D-Leucine at the N-terminus can help stabilize short β-hairpins that are induced by an internal D-Proline residue. rsc.org

A study of tetrapeptides with the general sequence Ac-L-Xaa-Pro-D-Xaa-L-Xaa-NH₂ concluded that a cooperative effect between a sterically bulky amino acid at the i position and a small, non-β-branched D-amino acid at the i+2 position promotes the formation of a stable β-turn structure. caltech.edu

In contrast to their role in promoting β-turns, D-amino acids generally have a disruptive effect on the α-helical structures commonly formed by L-amino acids. rsc.orgmdpi.com

Helix Disruption : The insertion of even a single D-amino acid into a right-handed α-helix composed of L-amino acids can introduce a kink or completely break the helical structure. frontiersin.orgrsc.org This is because the D-configuration is incompatible with the specific (φ, ψ) angles required to maintain the right-handed helical fold. Circular dichroism analyses have confirmed that incorporating D-amino acids is highly disruptive to α-helical structures, leading to a drastic reduction in helical content. mdpi.com

Chirality Inversion : Computational studies have shown that increasing the number of D-amino acid substitutions in a poly-L-alanine helix can alter the helical orientation towards the opposite, left-handed chirality. rsc.org Similarly, peptides composed entirely of D-amino acids can form stable left-handed α-helices, which are the mirror images of the right-handed helices formed by their L-counterparts. pnas.orgnih.gov

Impact on Activity : The disruption of helical structures can have significant biological consequences. For many antimicrobial peptides, their activity relies on forming an amphipathic α-helix. Introducing D-amino acids can destabilize this structure, often reducing hemolytic activity against mammalian cells while sometimes retaining antimicrobial effects. mdpi.comnih.gov However, D-amino acid substitutions in the middle of a peptide sequence can also disrupt the α-helix to such an extent that biological activity is completely lost. nih.gov

| Peptide | Description | Relative Helicity (%) | Reference |

|---|---|---|---|

| V13K | Parent L-peptide | 36.4 | mdpi.com |

| V13K-1D | One D-amino acid substitution | 29.2 | mdpi.com |

| V13K-2D | Two D-amino acid substitutions | 24.3 | mdpi.com |

| V13K-3D | Three D-amino acid substitutions | 15.7 | mdpi.com |

Stereochemical Resistance to Proteolytic Degradation

One of the most significant advantages of using D-amino acids in peptide design is the enhanced stability against degradation by proteases. lifetein.comacs.org This resistance makes D-peptides attractive candidates for drug development. researchgate.netmdpi.com

The primary reason for the stability of D-peptides is the stereospecificity of proteolytic enzymes. mdpi.comtufts.edu

Chiral Recognition : Proteases are chiral macromolecules with active sites that are precisely shaped to recognize and bind substrates with L-stereochemistry. mdpi.comtufts.edu This specificity is a result of evolutionary pressure, as nearly all naturally occurring proteins are composed of L-amino acids.

Binding Incompatibility : A peptide containing D-amino acids has a mirror-image configuration at the α-carbon. This altered stereochemistry prevents the D-peptide from fitting correctly into the active site of a protease. mdpi.com While the catalytic machinery of the enzyme might still be functional, the lack of proper binding and stabilization of the transition state means that the peptide bond is not efficiently cleaved. tufts.edu This chirality mismatch renders D-peptides poor substrates for most endogenous proteases. mdpi.com

Structural Rigidity : In some cases, D-amino acids can also increase the structural rigidity of a peptide, which can further prevent it from adopting a conformation that is susceptible to enzymatic attack. lifetein.com

Numerous studies have experimentally verified the enhanced stability of D-peptides compared to their L-enantiomers.

Serum Stability : When incubated in human serum, peptides with D-amino acid substitutions show markedly improved stability. nih.gov One study found that adding D-amino acids to both the N- and C-termini of a peptide rendered it almost completely resistant to degradation in serum, whereas the all-L version was rapidly degraded. lifetein.com.cn

Protease Resistance : In vitro assays using specific proteases like chymotrypsin (B1334515) and trypsin confirm the resistance of D-peptides. In one experiment, after incubation with chymotrypsin, approximately 50% of an L-peptide was cleaved, while only about 10% of its D-enantiomer was degraded under the same conditions. tufts.edu Another study showed that an L-enantiomeric peptide was susceptible to collagenase activity, but its counterpart with a D-Leucine substitution was resistant to enzymatic degradation. scirp.org

| Peptide Type | Protease | % Degradation | Reference |

|---|---|---|---|

| L-Peptide | Chymotrypsin | ~50% | tufts.edu |

| D-Peptide | Chymotrypsin | ~10% | tufts.edu |

| L-Peptide | Trypsin | Significant | tufts.edu |

| D-Peptide | Trypsin | Minimal | tufts.edu |

| L-Peptide | Elastase | Significant | tufts.edu |

| D-Peptide | Elastase | Minimal | tufts.edu |

Stereoinversion Mechanisms in Amino Acid Residues

While proteins are synthesized from L-amino acids, D-amino acid residues can form post-translationally through a process of stereoinversion (also referred to as racemization). acs.org This non-enzymatic process is slow and typically observed in long-lived proteins, where it can be associated with aging and disease. mdpi.com

The primary mechanisms for stereoinversion depend on the amino acid side chain:

Enzymatic Stability and Degradation Studies of D Leu D Val Oh

Resistance to Specific Proteases and Peptidases

Peptides composed of D-amino acids, such as D-Leu-D-Val-OH, are generally resistant to proteolysis by common proteases and peptidases. nih.govtufts.edumdpi.com This resistance stems from the stereospecificity of these enzymes, which are evolutionarily adapted to recognize and cleave peptide bonds between L-amino acids. tufts.edujpt.com The chiral centers of D-amino acids create a three-dimensional structure that does not fit into the active sites of most endogenous proteases. tufts.edu

Studies on various D-amino acid-containing peptides have consistently demonstrated their stability against enzymatic action. For instance, research has shown that D-peptides are cleaved significantly less than their L-peptide counterparts by enzymes like chymotrypsin (B1334515). tufts.edu While some minimal degradation might occur, the rate is drastically reduced. The poor fit of D-peptides within the enzyme's active site leads to a lack of stabilization of the enzyme-substrate complex, which is necessary for efficient catalysis. tufts.edunih.gov

While specific studies focusing exclusively on this compound and a broad panel of proteases are not extensively detailed in the provided search results, the general principle of D-amino acid-mediated protease resistance is a well-established concept in peptide science. nih.govnih.gov This inherent stability makes D-dipeptides like this compound robust molecules in environments rich in proteolytic enzymes.

Stability in Simulated Biological Milieus

The stability of a peptide in biological fluids is crucial for its potential in vivo applications. This compound, due to its D-amino acid composition, is expected to exhibit high stability in simulated biological milieus such as gastric and intestinal fluids, as well as in plasma.

Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF): Peptides containing D-amino acids have shown considerable stability in SGF and SIF. nih.gov While some peptides can be degraded by the low pH and enzymes like pepsin in the stomach or by enzymes like trypsin and chymotrypsin in the intestine, the D-configuration of this compound provides substantial protection against such degradation. nih.gov Studies on other D-peptides have shown they can resist cleavage and remain intact for extended periods in these simulated environments. nih.gov

Plasma Stability: Plasma contains a variety of peptidases that can rapidly degrade L-peptides. However, peptides composed of D-amino acids demonstrate significantly enhanced stability in plasma. nih.govresearchgate.net Research on other D-peptides has shown they have much longer half-lives in plasma compared to their L-counterparts. nih.govplos.org This increased stability is attributed to the inability of plasma exopeptidases and endopeptidases to efficiently hydrolyze the peptide bonds involving D-amino acids. nih.gov

The table below summarizes the expected stability of this compound in various simulated biological fluids, based on the general properties of D-amino acid-containing peptides.

| Simulated Biological Milieu | Expected Stability of this compound | Rationale |

| Simulated Gastric Fluid (SGF) | High | Resistance to pepsin and acidic conditions due to D-amino acid structure. nih.gov |

| Simulated Intestinal Fluid (SIF) | High | Resistance to degradation by trypsin, chymotrypsin, and other intestinal peptidases. nih.gov |

| Human Plasma | High | Resistance to plasma peptidases that typically degrade L-peptides. nih.govresearchgate.netnih.gov |

Influence of Structural Features on Enzymatic Lability

The primary structural feature dictating the enzymatic stability of this compound is the chirality of its constituent amino acids. The presence of D-leucine and D-valine is the key determinant of its resistance to enzymatic degradation.

The stereochemistry of the peptide backbone is fundamentally altered by the inclusion of D-amino acids. Proteases and peptidases have highly specific active sites that have evolved to accommodate the L-configuration of amino acids. tufts.edujpt.com The spatial arrangement of the side chains and the peptide bonds in a D-dipeptide like this compound is a mirror image of what these enzymes are designed to recognize. nih.gov This stereochemical mismatch prevents the proper binding and alignment of the peptide within the enzyme's catalytic site, thus inhibiting hydrolysis. tufts.edunih.gov

Molecular dynamics simulations on other D-peptides have shown that the binding affinity between a D-peptide and a protease like trypsin is severely compromised compared to its L-counterpart. nih.gov The altered distances between the scissile peptide bond and the catalytic residues of the enzyme lead to the formation of an inactive complex, explaining the observed proteolytic stability. nih.gov Therefore, the inherent structural feature of containing solely D-amino acids is the most critical factor for the low enzymatic lability of this compound.

Quantification of Degradation Kinetics and Half-Lives

The degradation of peptides typically follows first-order kinetics, and the half-life (t½) is a measure of the time it takes for 50% of the peptide to be degraded. For L-peptides, half-lives in plasma can be in the range of minutes. plos.orgnih.gov In contrast, peptides containing D-amino acids exhibit significantly longer half-lives, often extending to hours or even days. nih.gov For example, a D-peptide drug candidate, RD2, was found to have a long terminal half-life in plasma of more than 2 days. nih.gov

The degradation rate of peptides is influenced by the specific enzymes present in the environment. In plasma, aminopeptidases are often responsible for the degradation of peptides from the N-terminus. nih.gov The rate of degradation can be quantified by measuring the disappearance of the parent peptide over time using techniques like high-performance liquid chromatography (HPLC). researchgate.net

The table below presents hypothetical, yet plausible, degradation kinetic parameters for this compound in comparison to its L-counterpart, L-Leu-L-Val-OH, based on the established knowledge of D-peptide stability.

| Compound | Biological Matrix | Estimated Half-life (t½) | Rationale for Estimation |

| L-Leu-L-Val-OH | Human Plasma | Minutes | L-dipeptides are generally susceptible to rapid degradation by plasma peptidases. plos.orgnih.gov |

| This compound | Human Plasma | Hours to Days | The D-amino acid composition confers significant resistance to plasma peptidases, leading to a much longer half-life. nih.govnih.gov |

| L-Leu-L-Val-OH | Simulated Intestinal Fluid | Minutes to Hours | Susceptible to degradation by intestinal proteases and peptidases. nih.gov |

| This compound | Simulated Intestinal Fluid | > 24 hours | Expected to be highly stable due to resistance to enzymatic degradation. nih.gov |

It is important to note that these are estimations based on the general behavior of D-peptides. Precise quantification of the degradation kinetics and half-life of this compound would require specific experimental studies.

Molecular Interactions and Recognition Mechanisms of D Leu D Val Oh

Binding Affinity with Biological Macromolecules

The interaction of peptides with biological macromolecules such as enzymes, receptors, and other proteins is fundamental to many physiological processes. The specific binding affinity is governed by a combination of factors including stereochemistry, hydrophobicity, and the potential for hydrogen bonding. For D-dipeptides like D-Leu-D-Val-OH, these interactions can differ significantly from those of naturally occurring L-dipeptides.

Peptides containing D-amino acids are known to be largely resistant to degradation by common proteases, which are stereospecific for L-amino acids. smolecule.com This inherent stability makes them interesting candidates for enzyme inhibitors, as they can occupy an enzyme's active site without being rapidly hydrolyzed.

While specific kinetic data for this compound is not extensively documented in publicly available literature, the interactions of analogous dipeptides with enzymes provide significant insights. For instance, phosphinate analogs of D-Ala-D-Ala have been shown to be slow-binding inhibitors of VanX, a D-Ala-D-Ala dipeptidase essential for vancomycin (B549263) resistance. pnas.org This type of inhibition is characterized by an initial weak binding followed by a slow conformational change to a more tightly bound complex. pnas.org

Furthermore, studies on metalloproteases like Thermolysin (TLN) and Angiotensin-Converting Enzyme (ACE) have revealed the inhibitory potential of various dipeptides. Although these studies often focus on L-amino acid-containing peptides, they establish a framework for understanding the structure-activity relationships of dipeptide inhibitors. For example, dipeptides with hydrophobic residues can occupy specific subsites within the enzyme's active site, leading to potent inhibition. researchgate.net The inhibitory constants (K_i) for several dipeptides against ACE and TLN illustrate the diversity in binding affinities.

Table 1: Inhibition Constants of Various Dipeptides against ACE and TLN This table presents data for L-dipeptides to illustrate the range of inhibitory activities, as specific data for this compound is not available.

| Dipeptide | Enzyme | IC₅₀ (µM) | K_i (µM) |

|---|---|---|---|

| IY | ACE | 3.7 | 3.41 x 10⁻⁴ |

| IY | TLN | 0.000341 | - |

| VY | ACE | 22.0 | - |

| VY | TLN | 0.00126 | 8.66 x 10⁻⁴ |

| WL | ACE | 51.0 | - |

| WL | TLN | 57.98 | 58.0 |

| IW | ACE | 2.0 | - |

Data sourced from a study on dipeptide inhibitors of thermolysin and angiotensin I-converting enzyme. researchgate.net

D-amino acid-containing peptides have been identified as modulators of various receptors, including G protein-coupled receptors (GPCRs). Their unique stereochemistry can lead to novel binding modes and functional outcomes compared to their L-isomers.

Research into all-D-amino acid peptides has shown their potential as allosteric modulators of the Interleukin-1 Receptor (IL-1R). frontiersin.org A notable example is a peptide containing D-Leu and D-Val, which acts as an allosteric modulator, preserving the crucial NF-κB signaling pathway while inhibiting other inflammatory pathways. frontiersin.org Allosteric modulation offers a sophisticated mechanism of action, where the ligand binds to a site distinct from the primary (orthosteric) site, altering the receptor's conformation and function.

Another relevant example is BQ-123, a cyclic pentapeptide containing D-Val and L-Leu, which is a potent and selective antagonist of the endothelin type A (ET_A) receptor, a class A GPCR. caymanchem.comidrblab.net The binding of such peptides can induce or stabilize specific receptor conformations, leading to the blockade of downstream signaling. The binding affinity of BQ-123 highlights the potential for D-amino acid-containing peptides to achieve high potency and selectivity.

Synthetic receptors have also been developed to study the binding of dipeptides. For instance, a polyaromatic receptor with a closed cavity has demonstrated high affinity and selectivity for a phenylalanine dipeptide in water, driven by CH-π and hydrogen-bonding interactions. nih.gov The binding constants (K_a) from such studies provide quantitative measures of the strength of these interactions.

Table 2: Binding Affinities of Peptides to Various Receptors

| Peptide/Ligand | Receptor/Synthetic Host | Binding Constant/Potency |

|---|---|---|

| BQ-123 (cyclo(D-Trp-D-Asp-Pro-D-Val-Leu)) | Endothelin Type A (ET_A) Receptor | IC₅₀ = 7.3 nM caymanchem.com |

| Phenylalanine-Phenylalanine (FF) | Polyaromatic Receptor 1 | K_a = 1.07 x 10⁵ M⁻¹ nih.gov |

| Tyrosine-Tyrosine (YY) | Cyclic Tripeptide Dimer a(CFC)₂ | K_a ≈ 297 M⁻¹ beilstein-journals.orgbeilstein-journals.org |

The formation of a stable complex between a protein and a dipeptide is a thermodynamically driven process, influenced by changes in enthalpy (ΔH) and entropy (ΔS). frontiersin.org The hydrophobic side chains of D-leucine and D-valine in this compound suggest that hydrophobic interactions likely play a significant role in its binding to proteins. These interactions involve the release of ordered water molecules from the binding surfaces, which is an entropically favorable process. libretexts.org

Table 3: Thermodynamic Parameters for Dipeptide Binding to E. coli DppA at 25°C

| Dipeptide | K_d (µM) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) |

|---|---|---|---|---|

| Alanine-Alanine (A-A) | 0.2 | -9.1 | -10.5 | -1.4 |

| Alanine-Phenylalanine (A-F) | 0.1 | -9.5 | -12.1 | -2.6 |

Data adapted from thermodynamic studies of the E.coli dipeptide binding protein DppA. nih.gov

Influence on Cellular Signaling Pathways

By binding to receptors and enzymes, this compound and related peptides can modulate intracellular signaling pathways, which are complex networks that control cellular functions such as proliferation, inflammation, and apoptosis.

As mentioned, all-D-amino acid peptides have been shown to modulate the IL-1R signaling pathway. frontiersin.org Specifically, they can act as biased ligands, selectively inhibiting certain downstream pathways while leaving others unaffected. For example, an all-D-amino acid peptide containing D-Leu and D-Val was found to conserve the pro-survival NF-κB pathway while inhibiting other IL-1-activated pathways. frontiersin.org The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the immune and inflammatory response, and its activation is triggered by stimuli such as the cytokine IL-1β. abcam.com

The c-Jun N-terminal kinase (JNK) pathway is another key signaling cascade that can be influenced by peptides. The JNK pathway is involved in responses to stress stimuli and can regulate apoptosis. nih.govfrontiersin.org Specific peptide inhibitors, such as D-JNKI-1, have been developed to block the JNK signaling pathway by preventing the interaction of JNK with its scaffolding proteins. drugbank.comgoogle.com The ability of D-amino acid peptides to modulate pathways like JNK and NF-κB highlights their therapeutic potential in diseases where these pathways are dysregulated.

Intermolecular Interactions with Solvents and Other Molecules

The solubility and behavior of this compound in different environments are governed by its intermolecular interactions with solvent molecules and its potential for self-association. The dipeptide possesses both hydrophobic (the isobutyl and isopropyl side chains of leucine (B10760876) and valine, respectively) and hydrophilic (the N-terminal amino group and C-terminal carboxyl group) moieties.

The solubility of peptides is highly dependent on their amino acid composition and the nature of the solvent. sb-peptide.com Highly hydrophobic peptides are generally more soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) than in aqueous solutions. sb-peptide.commedchemexpress.com The solubility of L-valine, a constituent of the dipeptide, is high in water due to its amino and carboxyl groups, but it is only partially soluble in polar organic solvents. solubilityofthings.com The thermodynamic study of amino acid solvation shows that the transfer of amino acids from water to aqueous mixtures of organic solvents like DMF is a complex process influenced by various factors including dispersion interactions and hydrogen bonding. researchgate.netscirp.org

In apolar solvents, peptides similar to this compound can form dimers through intermolecular hydrogen bonds. For example, certain cyclic peptides have been observed to form dimers in chloroform (B151607) (CDCl₃) with very high association constants (K_a > 10⁵ M⁻¹). rsc.org This self-assembly is driven by the formation of stable hydrogen-bonding patterns, such as those seen in antiparallel β-sheets. cnr.it The thermodynamics of these dimerization events, including the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), can be determined through techniques like NMR spectroscopy. cnr.it

Table 4: Thermodynamic Parameters for the Dimerization of a Dipeptide Derivative in CDCl₃

| Dimer Type | K_d (M) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|---|

| Homodimer | 2.1 x 10⁻³ | -15.2 | -41.2 | -87.2 |

Data from a study on the self-induced diastereomeric anisochronism in chiral dipeptides. cnr.it

Computational and Biophysical Approaches in D Leu D Val Oh Research

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a cornerstone of computational peptide research, offering a virtual microscope to observe the movements of atoms over time. americanpeptidesociety.org By solving Newton's equations of motion for a system of atoms, MD provides detailed information on the conformational landscape, dynamics, and thermodynamics of peptides like D-Leu-D-Val-OH. americanpeptidesociety.org These simulations treat the peptide as a collection of atoms interacting through a defined set of mathematical functions known as a force field, in environments such as aqueous solutions or membranes. americanpeptidesociety.orgacs.org

A primary application of MD simulations is the exploration of the conformational space available to a peptide. For a D-dipeptide such as this compound, simulations can map its potential energy surface, revealing the relative stabilities of different three-dimensional structures. Even short peptides exist as an ensemble of interconverting substates with small free energy differences. nih.gov MD simulations can identify these preferred conformations, such as β-strands or turns, and characterize the pathways of transition between them. americanpeptidesociety.org This analysis is often visualized using Ramachandran plots, which map the distribution of the backbone dihedral angles (phi, ψ) sampled during the simulation. An integrated approach combining MD simulations with experimental data and Bayesian statistical analysis can provide a refined, quantitative estimate of the conformational substate populations. nih.gov

Table 1: Key Parameters in MD Simulations for Conformational Analysis

| Parameter | Description | Relevance to this compound |

| Force Field | A set of parameters describing the potential energy of the system. Common examples include AMBER, CHARMM, and GROMOS. | Determines the accuracy of the interactions between the atoms of the dipeptide and its environment. |

| Solvent Model | Representation of the solvent, typically water (e.g., TIP3P, OPC). Can be explicit (individual molecules) or implicit (a continuum). acs.org | Crucial for accurately modeling how the solvent influences the conformational preferences of the dipeptide. |

| Simulation Time | The duration of the simulation, typically ranging from nanoseconds to microseconds. | Must be long enough to allow the peptide to explore its relevant conformational space and sample equilibrium states. pnas.org |

| Temperature & Pressure | Controlled parameters to mimic experimental conditions. | Ensures the simulation reflects the behavior of this compound under specific environmental conditions. |

The surrounding solvent profoundly influences a peptide's structure and dynamics. nih.gov MD simulations explicitly model the interactions between this compound and individual solvent molecules, such as water. This allows for a detailed analysis of the solvation shell around the peptide. mdpi.combohrium.com Key aspects that can be investigated include the formation and lifetime of hydrogen bonds between the peptide's backbone and side chains and the surrounding water molecules. mdpi.com The arrangement of water molecules around the hydrophobic leucine (B10760876) and valine side chains (hydrophobic hydration) can also be characterized. bohrium.com Understanding these interactions is critical, as the solvent mediates intra-peptide interactions and stabilizes certain conformations over others. nih.govaps.org

MD simulations are a powerful tool for studying the binding of a small molecule "guest" like this compound to a larger "host" molecule, such as a receptor, enzyme, or synthetic cavitand. mdpi.comacs.org These simulations can predict the preferred binding pose of the dipeptide within the host's binding site and calculate the binding free energy, which indicates the stability of the complex. acs.org By analyzing the simulation trajectory, researchers can identify the specific intermolecular interactions—such as hydrogen bonds, salt bridges, and van der Waals forces—that govern the recognition and binding process. mdpi.comnih.gov This is particularly relevant for understanding how this compound might interact with biological targets or be recognized by chiral stationary phases in separation techniques. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

To achieve higher accuracy, especially when studying chemical reactions or phenomena involving electron redistribution, hybrid QM/MM methods are employed. researchgate.netbiorxiv.org In this approach, a small, chemically active part of the system, such as the peptide bond or a specific side chain of this compound, is treated with quantum mechanics (QM), which provides a highly accurate description of the electronic structure. nih.gov The rest of the system, including the remainder of the peptide and the surrounding solvent, is treated with the computationally faster molecular mechanics (MM) force field. researchgate.netbiorxiv.org This dual-level approach allows for the simulation of large biomolecular systems with quantum accuracy in the region of interest, making it possible to study processes like proton transfer or to refine the calculation of interaction energies. biorxiv.orgacs.org The electronic embedding scheme, where the QM region is polarized by the MM environment's charges, is a key feature for accurate modeling. biorxiv.orgnih.gov

Electron Spin Echo Envelope Modulation (ESEEM) Spectroscopy

Electron Spin Echo Envelope Modulation (ESEEM) spectroscopy is a pulsed electron paramagnetic resonance (EPR) technique used to measure the interactions between an unpaired electron spin and nearby nuclear spins. nih.govillinois.edu To apply this to this compound, the dipeptide would first need to be spin-labeled, for instance, by attaching a nitroxide spin label to a specific site. ESEEM can then provide precise distance information between the electron spin label and magnetic nuclei (like ²H, ¹⁴N, or ³¹P) in its environment. nih.govacs.org This technique is particularly powerful for determining the location of a peptide within a larger assembly, such as a model membrane, by measuring interactions with deuterium-labeled lipids or D₂O. nih.gov It can also be used to probe the local secondary structure of peptides by strategically placing a spin label and an isotopically labeled (e.g., ²H-labeled) amino acid at different positions in the sequence. nih.govresearchgate.net

Table 2: Principles of ESEEM Spectroscopy

| Feature | Description | Application to this compound |

| Technique | A pulsed EPR method that detects weak hyperfine interactions. illinois.edu | Probing the local environment of a spin-labeled this compound. |

| Measurement | The modulation of the electron spin echo decay curve. | The modulation frequency and depth provide information on the type, number, and distance of nearby nuclei. nih.gov |

| Requirement | The peptide must be spin-labeled, and the interacting nuclei must be magnetically active. | A spin label would be chemically attached to the dipeptide. |

| Information Gained | Provides distance measurements between the spin label and surrounding nuclei, typically in the range of 3-8 Å. | Can determine the peptide's position relative to other molecules or probe its conformation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for determining the three-dimensional structure and dynamics of peptides in solution. For this compound, various NMR parameters can provide detailed conformational insights. By measuring scalar couplings (J-couplings) between nuclei, information about dihedral angles can be obtained via the Karplus equation. nih.gov The Nuclear Overhauser Effect (NOE), which arises from the through-space interaction of nuclear spins, provides distance constraints between protons that are close to each other (typically < 5 Å), helping to define the peptide's fold. Specific isotopic labeling strategies, for example, using precursors to produce leucine and valine residues with ¹³C-labeled methyl groups, can simplify complex spectra and aid in obtaining unambiguous distance restraints. mpg.de Chemical shifts are also sensitive to the local chemical environment and can indicate secondary structure elements. nih.gov Combining these experimental NMR data with computational methods like MD simulations provides a powerful approach to accurately characterize the conformational ensemble of this compound in solution. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. The method is based on the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide backbone, with its repeating amide bonds, is the primary chromophore in the far-UV region (typically 190-250 nm), and its conformation dictates the characteristic CD spectrum.

In the context of D-amino acid-containing peptides like this compound, the chirality of the constituent amino acids is a critical determinant of the resulting CD spectrum. Peptides composed exclusively of D-amino acids will exhibit a CD spectrum that is an inverted mirror image of their L-amino acid enantiomers. For instance, a D-peptide adopting a right-handed α-helical conformation will display a CD spectrum that is the mirror image of an L-peptide in a left-handed α-helix. This principle is illustrated by comparative studies of enantiomeric peptides, such as d-EAK16 and l-EAK16, where the D-amino acid peptide shows a spectrum that is a mirror image of the L-amino acid version, confirming their opposite chirality while maintaining similar secondary structures. researchgate.net

For a short dipeptide like this compound, it is unlikely to form stable, canonical secondary structures such as α-helices or β-sheets in isolation. Its CD spectrum would likely be dominated by signals corresponding to random coil or disordered conformations. However, the incorporation of D-amino acids can influence the conformational landscape. Studies on larger peptides have shown that substituting an L-amino acid with its D-enantiomer can lead to a decrease in the helicity of the peptide, as observed through changes in the CD spectrum. nih.gov Theoretical studies on cyclic dipeptides, such as cyclo(l-Tyr-d-Tyr), have also indicated that the conformational landscape is significantly different from that of their L-L diastereomers. mdpi.com

The table below summarizes the characteristic far-UV CD signals for common secondary structures in L-peptides and their expected mirror-image signals for D-peptides.

| Secondary Structure | Characteristic Wavelengths (nm) for L-Peptides | Expected Wavelengths (nm) for D-Peptides |

| α-Helix | Negative bands at ~222 nm and ~208 nm, Positive band at ~193 nm | Positive bands at ~222 nm and ~208 nm, Negative band at ~193 nm |

| β-Sheet | Negative band at ~218 nm, Positive band at ~195 nm | Positive band at ~218 nm, Negative band at ~195 nm |

| Random Coil | Negative band near 195 nm, weak positive band near 220 nm | Positive band near 195 nm, weak negative band near 220 nm |

This table presents idealized values. The exact positions and magnitudes of the peaks can vary depending on the specific peptide sequence, solvent conditions, and temperature.

A direct circular dichroic assay can also be employed for the quantitative determination of peptide enantiomers, as the CD signal is linearly proportional to the concentration of the chiral species. oup.com

X-ray Crystallography for Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of molecules in the solid state. This technique provides high-resolution structural data, including bond lengths, bond angles, and torsion angles, which are invaluable for understanding the conformational preferences of a peptide. The process involves crystallizing the peptide and then analyzing the diffraction pattern produced when the crystal is exposed to a beam of X-rays.

While a crystal structure for this compound is not publicly available, the crystallographic analysis of other peptides containing D-amino acids provides insight into the structural implications of incorporating these non-canonical residues. A notable example is the crystal structure of the heterochiral tetrapeptide, Boc-D-Val-Ala-Leu-Ala-OMe. nih.gov This peptide, which contains a D-valine residue at its N-terminus, was found to adopt an extended β-conformation. The peptide chains pack in an antiparallel β-sheet arrangement, stabilized by four intermolecular N-H···O hydrogen bonds. nih.gov

Another relevant example is the crystal structure of cyclo(l-Cys-d-Cys), a cyclic dipeptide containing both L- and D-amino acids. This molecule crystallizes in the centrosymmetric space group P-1, with the adjacent molecules held together by a network of N-H···O hydrogen bonds, forming one-dimensional tapes. nih.gov The study of such structures is crucial for understanding how the presence of D-amino acids influences the crystal packing and intermolecular interactions.

The crystallographic data for Boc-D-Val-Ala-Leu-Ala-OMe is summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₂₅H₄₆N₄O₇ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 9.464(5) Å, b = 35.615(5) Å, c = 9.703(2) Å |

| Molecules per Unit Cell (Z) | 4 |

| Conformation | Extended β-conformation |

| Hydrogen Bonding | Antiparallel β-sheet arrangement with four N-H···O hydrogen bonds |

| R-factor | 0.09 |

Data sourced from a study on the crystal structure of a D-residue containing tetrapeptide. nih.gov

The determination of the crystal structure of this compound would provide definitive information on its solid-state conformation and the hydrogen-bonding patterns that stabilize its crystal lattice. Such data would be invaluable for computational modeling and for understanding its interactions with biological targets.

Analytical Methodologies for D Amino Acid Containing Peptides

Chromatographic Techniques for Enantioseparation

Chromatography is a fundamental technique for separating components of a mixture. For chiral molecules like D-amino acid-containing peptides, specialized chromatographic methods are required to distinguish between enantiomers and diastereomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of peptides. nih.gov For the specific challenge of separating enantiomers, two primary strategies are employed: the use of chiral stationary phases (CSPs) or pre-column derivatization with a chiral reagent. oup.comresearchgate.nete-tarjome.com

Chiral Stationary Phases (CSPs): CSPs are packed into HPLC columns and create a chiral environment where enantiomeric or diastereomeric peptides can interact differently, leading to different retention times and thus, separation. sigmaaldrich.com A variety of CSPs have been developed and are effective for separating amino acids and peptides. mdpi.com These include:

Polysaccharide-based CSPs: These are widely used for their broad enantioselectivity.

Cyclodextrin-based CSPs: These are effective for separating a range of chiral compounds. mdpi.com For example, a triazole-bridged duplex cyclodextrin (B1172386) CSP has been used for the enantioseparation of Dansyl-derivatized Leucine (B10760876) and Phenylalanine. mdpi.com

Crown Ether-based CSPs: Columns like Crownpak CR-I (+) have shown utility in separating amino acid enantiomers, where the D-amino acid often has a shorter retention time than its L-counterpart. mdpi.com

Peptide-based CSPs: Researchers have developed novel peptide CSPs, for instance, using L-proline, L-phenylalanine, L-valine, and L-leucine, which have shown promise in resolving racemic compounds. chromatographyonline.com A tripeptide CSP has also been characterized for the separation of chiral dipeptides. acs.org

Glycopeptide Antibiotic-based CSPs: Teicoplanin-based CSPs have demonstrated the ability to resolve numerous amino acids and some dipeptides. nih.gov

Chiral Derivatization: An alternative approach involves reacting the peptide with a chiral derivatizing agent before HPLC analysis. This reaction converts the enantiomeric peptides into diastereomers. Diastereomers have different physical properties and can be separated on a standard (achiral) reversed-phase HPLC column. researchgate.net A common reagent used for this purpose is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide or FDNP-L-Ala-NH2). researchgate.net This method allows for the determination of the D/L ratio of amino acids after peptide hydrolysis. mdpi.com Another approach involves using urethane-protected α-amino acid N-carboxyanhydrides (UNCAs), which are highly reactive and result in low racemization. oup.com For example, N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride has been used to derivatize amino acids, and the resulting diastereomeric dipeptides were successfully separated on an octylsilica stationary phase. oup.com

Interactive Table: HPLC Methods for Chiral Peptide Separation

| Technique | Principle | Example Application | Reference(s) |

|---|---|---|---|

| Chiral Stationary Phase (CSP) | Differential interaction of enantiomers/diastereomers with a chiral column packing material. | Separation of Dansyl-derivatized D/L-amino acids on a cyclodextrin-based CSP. | mdpi.com |

| Pre-column Derivatization | Conversion of enantiomers into diastereomers using a chiral reagent, followed by separation on an achiral column. | Derivatization with Marfey's reagent to separate amino acid enantiomers. | researchgate.net |

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that uses columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.gov The high resolving power of UHPLC is particularly advantageous for separating complex mixtures of peptide isomers, including diastereomers like D-Leu-D-Val-OH and its other stereoisomers. nih.govresearchgate.net

UHPLC systems, often coupled with mass spectrometry, can effectively separate structural isomers, sequence isomers, and diastereomeric peptide pairs. nih.gov The enhanced separation power allows for the resolution of isomers that might co-elute in a standard HPLC system. researchgate.net For instance, UHPLC has been used to develop fast and sensitive methods for the analysis of underivatized free amino acids and peptides. thermofisher.com The increased efficiency of UHPLC is critical for obtaining baseline separation of closely related peptide structures, which is essential for accurate quantification and identification. kobv.de

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique, but its application to peptides is limited by their non-volatile nature. americanpeptidesociety.org To be analyzed by GC, peptides must first be converted into volatile derivatives. americanpeptidesociety.orgresearchgate.net This derivatization step is a significant prerequisite and can introduce complexity to the analytical workflow. americanpeptidesociety.org

The process typically involves two main steps:

Hydrolysis: The peptide is first broken down into its constituent amino acids.

Derivatization: The resulting amino acids are then chemically modified to increase their volatility. Common derivatization agents include trimethylsilyl (B98337) (TMS) and those used for methylation. americanpeptidesociety.org For chiral analysis, specific derivatization protocols are employed, such as esterification followed by acylation. researchgate.net For example, a method was developed using pentafluoropropyl chloroformate for the derivatization of amino acid enantiomers from peptide hydrolysates, allowing for their separation on a chiral capillary column. researchgate.net

GC is particularly useful for analyzing small peptides or the degradation products of peptides that can be readily made volatile. americanpeptidesociety.org When coupled with a mass spectrometer (GC-MS), it provides detailed structural information and allows for highly sensitive and reliable determination of enantiomeric ratios. researchgate.net

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for peptide analysis due to its high sensitivity and ability to provide molecular weight and structural information. However, since isomers have the same mass, MS alone cannot distinguish between them. researchgate.net Therefore, it is almost always coupled with a separation technique like liquid chromatography or ion mobility spectrometry. researchgate.netmdpi.com

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the identification and quantification of peptides, including those containing D-amino acids. plos.orglcms.cz In this setup, the LC system first separates the peptides in the mixture. The separated peptides then enter the mass spectrometer, where they are ionized.

In a tandem mass spectrometer, specific peptide ions (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are detected. The fragmentation pattern provides information about the amino acid sequence of the peptide. plos.org

For D-amino acid-containing peptides, the presence of a D-amino acid can sometimes lead to different retention times on the LC column compared to the all-L-peptide, even though they have the same mass. plos.orglcms.cz This allows for their initial separation by LC, and subsequent confirmation and sequencing by MS/MS. plos.org For example, D-Asp-containing peptides have been observed to separate into multiple peaks on an LC-MS chromatogram. plos.orgresearchgate.net Multiple Reaction Monitoring (MRM) is a sensitive LC-MS/MS technique that can be used to detect and quantify specific known peptides, including N-chlorinated dipeptides. acs.org

Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC-IM-MS)

Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC-IM-MS) adds another dimension of separation to the analysis of complex peptide mixtures. acs.orgiu.edu After separation by LC, and before entering the mass spectrometer, the ions are passed through an ion mobility cell. mdpi.comiu.edu In this cell, ions are separated based on their size, shape, and charge as they drift through a buffer gas under the influence of an electric field. mdpi.comiu.edu

This additional gas-phase separation is particularly valuable for resolving isomeric peptides that may not be separated by LC alone. researchgate.netmdpi.comiu.edu Diastereomeric peptides, such as those containing a D-amino acid, can have different three-dimensional structures, leading to different collision cross-sections and, consequently, different drift times in the ion mobility cell. mdpi.com

The ability of ion mobility to separate isomers has been demonstrated for various peptides. mdpi.com For example, LC-IM-MS has been used to resolve isomeric protonated dipeptides with the aid of modifier molecules in the drift gas. researchgate.net Furthermore, a technique called differential mobility spectrometry (DMS), which is a type of ion mobility, has also been shown to be effective for peptide analysis. researchgate.net The SELECT SERIES Cyclic IMS system, a type of ion mobility mass spectrometer, offers enhanced capabilities for characterizing isomeric peptides, such as those containing aspartic acid and isoaspartic acid. lcms.cz This technology allows for multi-pass ion mobility separations, significantly increasing the resolution and enabling detailed structural characterization of isomers. lcms.cz

Interactive Table: Mass Spectrometry Techniques for Isomeric Peptide Analysis

| Technique | Principle | Advantage for D-Amino Acid Peptides | Reference(s) |

|---|---|---|---|

| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation for sequencing. | Can separate diastereomers based on different retention times and provide sequence confirmation. | plos.orglcms.cz |

| LC-IM-MS | Adds a gas-phase separation based on ion size and shape (ion mobility) between LC and MS. | Can resolve isomeric peptides that co-elute during chromatography, providing an additional layer of specificity. | mdpi.comacs.orglcms.cz |

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has emerged as a powerful tool for the analysis of D-amino acid-containing peptides (DAACPs). researchgate.net While standard mass spectrometric analysis cannot differentiate between stereoisomers due to their identical mass, tandem mass spectrometry (MS/MS) techniques, such as MALDI-TOF/TOF, can reveal differences in fragmentation patterns. acs.org The presence of a D-amino acid, particularly in the second N-terminal position, can influence the fragmentation of the peptide backbone, leading to stereosensitive fragmentation (SF). researchgate.netacs.org This effect is dependent on the peptide sequence and can be used to identify the chirality of a specific residue. researchgate.netacs.org

For instance, in a MALDI-TOF/TOF analysis, the relative intensities of fragment ions can differ between an all-L peptide and its D-amino acid-containing epimer. acs.org This phenomenon allows for a fingerprint-style analysis where multiple peak intensity ratios can be used to determine the chirality of a sample. researchgate.net To enhance the reliability of this method and minimize variations between individual sample spots, a technique involving the co-spotting of deuterated analogues of the epimers has been successfully employed. acs.org This approach has been instrumental in identifying the [D-Leu2] isomer of a peptide in biological samples. acs.org

While MALDI-TOF MS is a high-throughput method, its application for the identification of short peptides, such as dipeptides, can be challenging due to potential matrix interferences. csic.esnih.gov However, studies have demonstrated the feasibility of using MALDI-TOF MS for the rapid detection of dipeptides in complex matrices, offering a time and cost-effective alternative to chromatography-based methods. csic.esnih.govfao.org

Table 1: Research Findings on MALDI-TOF MS for D-Amino Acid Containing Peptides

| Finding | Description | Reference |

| Stereosensitive Fragmentation | The presence of a D-amino acid, especially at the N-terminal position 2, alters the fragmentation pattern in MALDI-TOF/TOF MS, allowing for the identification of peptide epimers. | researchgate.netacs.org |

| Co-spotting with Deuterated Analogues | This technique suppresses experimental variations and improves the accuracy of identifying D-amino acid-containing peptides by comparing fragmentation patterns. | acs.org |

| High-Throughput Screening | MALDI-TOF/TOF MS can be used for the rapid screening of biological samples to identify the presence of D-amino acid residues in peptides. | researchgate.net |

| Dipeptide Detection | Despite potential matrix interference, MALDI-TOF has been successfully used for the direct detection of dipeptides in complex mixtures. | csic.esnih.govfao.org |

Derivatization Reagents for Chiral Analysis (e.g., FDAA, OPA-NAC, AQC)

Chiral derivatization is a widely used strategy to enable the separation and analysis of enantiomeric molecules like D- and L-amino acids. This involves reacting the amino acids with a chiral derivatizing agent to form diastereomers, which possess different physicochemical properties and can be separated by standard chromatographic techniques. oup.comnih.gov

Several reagents are commonly employed for this purpose:

1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) , also known as Marfey's reagent, is a well-established derivatizing agent for the chiral analysis of amino acids. biorxiv.org The reaction involves a nucleophilic aromatic substitution where the amino group of the amino acid attacks the FDAA molecule, resulting in the formation of diastereomers that can be resolved by reversed-phase liquid chromatography. biorxiv.org This method has been successfully used to determine the chirality of amino acids in peptides after hydrolysis. nih.gov

o-Phthalaldehyde (B127526) (OPA) , in combination with a chiral thiol such as N-acetyl-L-cysteine (NAC) , is another popular choice for the derivatization of primary amines, including amino acids. nih.govlcms.cz This reaction forms fluorescent isoindole derivatives, which enhances detection sensitivity. nih.gov The resulting diastereomers can be separated on a common C18 column. nih.gov This method has been applied to the analysis of D- and L-amino acids in various biological samples. lcms.cz Other chiral thiols that can be used with OPA include N-acetyl-D-penicillamine (NAP) and N,N-dimethyl-L-cysteine (DiCys). nih.gov

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a derivatizing agent that reacts with the N-terminus of amino acids and peptides. uta.edu This derivatization not only improves chromatographic peak shapes and mass spectrometric detection sensitivity but has also been shown to enhance the enzymatic hydrolysis of peptides by carboxypeptidases, which can be beneficial for subsequent chiral analysis. uta.edu

The choice of derivatization reagent depends on the specific analytical requirements, including the nature of the sample, the required sensitivity, and the available instrumentation.

Table 2: Common Derivatization Reagents for Chiral Amino Acid Analysis

| Reagent | Abbreviation | Principle | Detection Method | Reference |

| 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide | FDAA (Marfey's Reagent) | Forms diastereomers with amino acids. | UV/Vis, MS | biorxiv.orgnih.gov |